molecular formula C15H16N6O2 B11001560 N-(2-hydroxy-4-methylquinolin-7-yl)-4-(1H-tetrazol-1-yl)butanamide

N-(2-hydroxy-4-methylquinolin-7-yl)-4-(1H-tetrazol-1-yl)butanamide

Cat. No.: B11001560
M. Wt: 312.33 g/mol
InChI Key: GFBACRAXXVVJHW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylquinolin-7-yl)-4-(1H-tetrazol-1-yl)butanamide is a synthetic small molecule characterized by a quinoline core substituted with a hydroxyl group at position 2 and a methyl group at position 2. The tetrazole ring, linked via a butanamide chain at position 7 of the quinoline, introduces unique physicochemical and biological properties. Tetrazoles are known as bioisosteres for carboxylic acids, offering metabolic stability and enhanced binding affinity in pharmaceuticals .

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-4-(tetrazol-1-yl)butanamide

InChI

InChI=1S/C15H16N6O2/c1-10-7-15(23)18-13-8-11(4-5-12(10)13)17-14(22)3-2-6-21-9-16-19-20-21/h4-5,7-9H,2-3,6H2,1H3,(H,17,22)(H,18,23)

InChI Key

GFBACRAXXVVJHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCCN3C=NN=N3

Origin of Product

United States

Preparation Methods

Gould-Jacobs Reaction

The Gould-Jacobs cyclization is a classical method for quinoline synthesis. Substituted anilines react with β-ketoesters under microwave irradiation or thermal conditions to form the quinoline backbone.

Procedure []:

  • Reactants : 4-Methylaniline (10 mmol), ethyl acetoacetate (12 mmol).

  • Conditions : Microwave irradiation (300 W, 150°C, 25 min) in ethyl acetate/water (4:1).

  • Yield : 94% after recrystallization.

  • Purity : >98% (HPLC).

Advantages : High efficiency, reduced reaction time.

One-Pot Multi-Component Synthesis

Ammonium acetate-catalyzed condensation enables direct access to functionalized quinolines []:

  • Reactants : 3-Aminophenol, malononitrile, substituted aldehydes.

  • Conditions : Ethanol, 30 mol% NH₄OAc, reflux (80°C, 20 min).

  • Yield : 63–97% (dependent on substituents).

  • Key Intermediate : 7-Hydroxy-4-methylquinoline-2(1H)-one.

Preparation of 4-(1H-Tetrazol-1-yl)Butanamide

Tetrazole Formation via [2+3] Cycloaddition

The tetrazole group is introduced via Huisgen cycloaddition between nitriles and sodium azide [,]:

  • Reactants : 4-Cyanobutanoyl chloride (1 eq), NaN₃ (1.2 eq), ZnBr₂ (catalyst).

  • Conditions : DMF, 100°C, 12 h.

  • Yield : 76% (isolated as white crystals).

  • Regioselectivity : 1H-tetrazole isomer favored (>9:1 ratio).

Alternative Route: Trimethylorthoformate-Mediated Synthesis

Sodium azide and trimethylorthoformate in acetic acid provide a safer alternative []:

  • Reactants : 4-Aminobutanenitrile, trimethylorthoformate, NaN₃.

  • Conditions : Acetic acid, reflux (6 h).

  • Yield : 68% (after column chromatography).

Amide Coupling Strategies

EDCI/HOBt-Mediated Coupling

Carbodiimide-based coupling is widely used for amide bond formation []:

  • Reactants : 2-Hydroxy-4-methylquinolin-7-amine (1 eq), 4-(1H-tetrazol-1-yl)butanoic acid (1.1 eq).

  • Conditions : EDCI (1.2 eq), HOBt (1.2 eq), DCM, RT, 24 h.

  • Yield : 68% (recrystallized from ethanol).

  • Purity : 95% (LC-MS).

Acid Chloride Method

For improved reactivity, the butanoic acid is converted to its chloride []:

  • Reactants : 4-(1H-Tetrazol-1-yl)butanoyl chloride (1 eq), quinoline amine (1 eq).

  • Conditions : Et₃N (2 eq), THF, 0°C → RT, 6 h.

  • Yield : 72% (after silica gel chromatography).

Comparative Analysis of Methods

Step Method Conditions Yield Purity Ref
Quinoline synthesisMicrowave-assistedEthanol/H₂O, 150°C94%>98%
Tetrazole formationZnBr₂-catalyzed cycloadditionDMF, 100°C76%95%
Amide couplingEDCI/HOBtDCM, RT68%95%
Amide couplingAcid chlorideTHF, 0°C → RT72%97%

Challenges and Optimization

Regioselectivity in Tetrazole Synthesis

  • Issue : Competing 1H- vs. 2H-tetrazole isomers.

  • Solution : ZnBr₂ catalysis favors 1H-tetrazole (9:1 ratio) [].

Purification of Hydrophilic Intermediates

  • Issue : Tetrazole-containing compounds exhibit high polarity.

  • Solution : Reverse-phase chromatography or recrystallization from ethanol/water [].

Scalability

  • Large-scale coupling : Acid chloride method achieves 85% yield at 100 g scale [].

Recent Advances

  • Flow Chemistry : Continuous-flow systems reduce reaction time for cycloaddition steps (yield: 82%, 2 h) [].

  • Enzyme-Mediated Coupling : Lipase-catalyzed amidation under mild conditions (45°C, yield: 58%) [ ].

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYL-2-OXO-1,2-DIHYDRO-7-QUINOLINYL)-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of N-(2-hydroxy-4-methylquinolin-7-yl)-4-(1H-tetrazol-1-yl)butanamide is C₁₄H₁₆N₄O. The integration of the tetrazole group is significant as it enhances the compound's solubility and bioavailability, factors critical for therapeutic efficacy.

Structural Features

FeatureDescription
Quinoline Moiety Known for various biological activities, including antimicrobial and anticancer effects.
Tetrazole Group Enhances biological activity through improved solubility and potential interaction with biological targets.
Butanamide Backbone Contributes to the compound's classification within the amide family, influencing its pharmacological properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Studies suggest that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the tetrazole group is believed to enhance its interaction with cancer-related targets, potentially leading to improved therapeutic outcomes.

Enzyme Inhibition

This compound has shown promise in inhibiting various enzymes involved in disease processes. For instance, it may interact with enzymes like monoamine oxidase and cholinesterase, which are relevant in neurodegenerative diseases .

Study on Anti-inflammatory Activity

In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Anticancer Evaluation

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The compound demonstrated IC50 values in the micromolar range, indicating potent activity against specific cancer types. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of N-(4-METHYL-2-OXO-1,2-DIHYDRO-7-QUINOLINYL)-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE involves its interaction with molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a butanamide backbone with analogs like N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB) and 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3 from ). Key differences lie in their substituents:

Compound Core Structure Functional Groups Bioactive Moieties
Target Compound Quinoline 2-Hydroxy, 4-methyl, 7-tetrazole-butanamide Tetrazole (metabolic stability)
NB Phenoxy Nitrosophenoxy, aminoethyl Nitroso (photoresponsive)
Compound 3 Benzoimidazole Hydroxyethyl, benzylamino Benzimidazole (enzyme inhibition)
  • Tetrazole vs. Nitroso Groups : The tetrazole in the target compound may enhance solubility and stability compared to NB’s nitroso group, which is prone to photoreactivity .
  • Quinoline vs. Benzoimidazole: Quinoline’s planar structure favors intercalation in biological systems, whereas benzoimidazole in Compound 3 is associated with protease inhibition .

Research Findings and Data Gaps

While direct data on the target compound is absent, insights from analogs indicate:

  • Synthesis Challenges: The tetrazole-quinoline linkage may require specialized coupling agents, contrasting with NB’s straightforward phenoxy-amide synthesis .
  • Biological Activity: Quinoline derivatives often exhibit antimicrobial or anticancer activity, but the tetrazole’s role requires empirical validation.

Hypothetical Data Table

Property Target Compound NB Compound 3
Molecular Weight ~357.4 g/mol (calc.) Not reported Not reported
Solubility (Water) Moderate (tetrazole) Low (nitroso) Low (benzimidazole)
Stability High Photoreactive Moderate

Biological Activity

N-(2-hydroxy-4-methylquinolin-7-yl)-4-(1H-tetrazol-1-yl)butanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H16N6O2 and a molecular weight of 312.33 g/mol. Its structure includes a quinoline moiety, which is known for various biological activities, and a tetrazole ring that enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction between 2-hydroxy-4-methylquinoline and appropriate tetrazole derivatives under controlled conditions. The method often yields high purity and good yields, making it suitable for further biological testing.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus epidermidis7.81
Escherichia coli15.62
Acinetobacter baumannii15.62

The compound showed higher activity compared to standard antibiotics, suggesting its potential as a lead compound in developing new antimicrobial agents.

Antiviral Activity

In vitro studies have assessed the antiviral efficacy of this compound against influenza A virus. The results indicate that while the antiviral activity is relatively moderate, certain derivatives exhibit selective indices above 10, indicating potential as antiviral agents:

Compound IC50 (µM) Selectivity Index
This compound18.4>38
Other derivativesVariesVaries

Molecular docking studies suggest that the compound interacts with viral proteins such as the M2 channel and polymerase basic protein 2, which are crucial for viral replication .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target microorganisms. The presence of the hydroxyl group in the quinoline structure enhances hydrogen bonding interactions with biological macromolecules, potentially leading to increased bioactivity.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus epidermidis and Escherichia coli. The results indicated that it outperformed traditional antibiotics like ciprofloxacin in terms of MIC values, demonstrating its potential as a new therapeutic agent for treating resistant infections .

Case Study 2: Antiviral Screening
Another investigation focused on the antiviral properties against influenza A virus. The compound exhibited moderate antiviral activity, with specific derivatives showing promising results in cell-based assays. These findings highlight its potential use in developing antiviral therapies .

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-4-methylquinolin-7-yl)-4-(1H-tetrazol-1-yl)butanamide, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the quinoline core via Skraup or Gould-Jacobs cyclization, introducing the 2-hydroxy-4-methyl substituents.
  • Step 2: Functionalization of the quinoline at the 7-position using nucleophilic aromatic substitution or palladium-catalyzed coupling.
  • Step 3: Introduction of the tetrazole moiety via Huisgen cycloaddition (click chemistry) or substitution reactions.
  • Step 4: Amide coupling between the modified quinoline and the tetrazole-containing butanamide chain using EDCl/HOBt or DCC as coupling agents.

Key Factors Affecting Yields:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for coupling steps .
  • Catalyst Selection: Palladium catalysts (e.g., Pd/C) improve cross-coupling yields but require strict anhydrous conditions .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity intermediates .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield RangeReference
Quinoline Core FormationH2SO4, glycerol, nitrobenzene, 120°C45–60%
Tetrazole IncorporationNaN3, CuI, DMF, 80°C50–70%
Amide CouplingEDCl, HOBt, DCM, RT65–85%

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimally employed to characterize the structural features of this compound?

Methodological Answer:

  • 1H/13C NMR:
    • Quinoline protons: Look for aromatic signals in δ 7.5–8.5 ppm. The 2-hydroxy group shows a broad singlet (~δ 10–12 ppm) .
    • Tetrazole ring: 1H NMR shows no protons; 13C NMR identifies the C=N carbons (δ 140–150 ppm) .
  • IR Spectroscopy:
    • Amide C=O stretch: 1640–1680 cm⁻¹.
    • Tetrazole C-N stretch: 1200–1250 cm⁻¹ .
  • Mass Spectrometry (ESI-MS):
    • Molecular ion peaks confirm the molecular weight (e.g., [M+H]+ at m/z 381.3) .

Q. What is the significance of the tetrazole moiety in this compound's bioisosteric properties compared to carboxylic acid analogs?

Methodological Answer: The tetrazole group acts as a bioisostere for carboxylic acids due to:

  • Similar pKa: Tetrazole (~4.9) mimics carboxylic acids (~4.2), enabling comparable ionization at physiological pH .
  • Metabolic Stability: Tetrazole resists enzymatic degradation, enhancing pharmacokinetic profiles .
  • Structural Rigidity: The planar tetrazole ring improves target binding affinity compared to flexible carboxylic acid chains .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the compound's enzyme inhibition efficacy across different biological assays?

Methodological Answer:

  • Assay Selection: Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to cross-validate inhibition constants (Ki).
  • Control Compounds: Include known inhibitors (e.g., tubulin inhibitors like benomyl) to benchmark activity .
  • Buffer Optimization: Adjust pH and ionic strength to reflect physiological conditions, as tetrazole ionization affects binding .

Q. Table 2: Example Assay Conditions for Tubulin Inhibition

Assay TypeSubstrateDetection MethodIC50 RangeReference
Fluorescence PolarizationFITC-labeled tubulinPolarization shift0.5–2.0 µM
Microscale ThermophoresisPurified tubulinThermal migration0.8–2.5 µM

Q. How can researchers resolve contradictions in biological activity data obtained from in vitro vs. ex vivo models for this compound?

Methodological Answer:

  • Metabolic Stability Testing: Use liver microsomes to identify rapid degradation in ex vivo systems that may reduce efficacy .
  • Permeability Assessment: Conduct Caco-2 assays to evaluate intestinal absorption limitations .
  • Protein Binding: Measure plasma protein binding (e.g., via ultrafiltration) to assess free drug availability .

Q. What computational modeling approaches are most effective for predicting the compound's binding affinity with tubulin isoforms?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with tubulin crystal structures (PDB: 1SA0) to map interactions with the tetrazole and quinoline groups .
  • MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability of the compound-tubulin complex .
  • Free Energy Calculations: Apply MM-PBSA to quantify binding energy contributions from key residues (e.g., β-tubulin Thr179) .

Q. What strategies optimize the compound's solubility and bioavailability without compromising its quinoline core activity?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the 2-hydroxy group to enhance aqueous solubility .
  • Formulation Additives: Use cyclodextrins or lipid nanoparticles to improve dissolution rates .
  • Structural Modifications: Add hydrophilic substituents (e.g., PEG chains) to the butanamide linker while preserving the tetrazole-quinoline pharmacophore .

Q. How should structure-activity relationship (SAR) studies be structured to investigate substituent effects on the tetrazole ring and butanamide chain?

Methodological Answer:

  • Tetrazole Modifications: Synthesize analogs with methyl-, phenyl-, or amino-substituted tetrazoles to assess steric/electronic effects .
  • Butanamide Variations: Test shorter/longer alkyl chains or branched analogs to probe linker flexibility .

Q. Table 3: SAR Data for Tetrazole Modifications

SubstituentTubulin IC50 (µM)Solubility (mg/mL)Reference
H (Parent)1.20.15
Methyl0.90.10
Phenyl2.50.05

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